
N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the procedures used to synthesize the compound, including the reactants, conditions, and yields .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths, angles, and electronic structure. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other chemicals, its reactivity patterns, stability, and any notable reactions it undergoes .Physical And Chemical Properties Analysis
This includes data on the compound’s physical state, melting point, boiling point, solubility, and density. It also includes insights into the compound’s acidity or basicity, nucleophilic and electrophilic properties, and any unique chemical behaviors .Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Properties
- N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, closely related to N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide, have been synthesized and shown to exhibit moderate antifungal activities. Some compounds demonstrated more than 50% inhibition activities against Gibberella zeae, surpassing commercial fungicides like carboxin and boscalid (Wu et al., 2012).
- Pyridine and pyrazine derivatives substituted with thiadiazole rings have been tested against Mycobacterium tuberculosis, showing significant antimycobacterial activity. These compounds' ability to penetrate the mycobacterial cell wall and their expected biotransformation by esterases to active species make them promising in this field (Gezginci et al., 1998).
Anticancer and DNA Interaction Studies
- Research on rosin derivatives with 1,3,4-thiadiazole, pyridine, and amide moieties, similar in structure to N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide, indicates potential for anticancer applications. These compounds have shown the ability to intercalate with calf thymus DNA and exhibit selective cytotoxicity in cancer cell lines (Li et al., 2020).
Photosynthetic Electron Transport Inhibition
- Pyrazole derivatives, including those with thiadiazole structures, have been explored as potential inhibitors of photosynthetic electron transport. This research suggests that the inhibitory potential of these compounds is primarily associated with their electrostatic properties, which can be significant in developing new herbicides (Vicentini et al., 2005).
Miscellaneous Applications
- The structural versatility of compounds related to N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide allows for their use in various chemical syntheses and potential applications in materials science. For example, their role in the synthesis of novel aromatic carboxylic acids and luminescent compounds suggests potential in imaging and sensor technologies (Tang et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-3-2-4-8(10-6)11-9(14)7-5-15-13-12-7/h2-5H,1H3,(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIUXYBYTIRKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-2-pyridinyl)-1,2,3-thiadiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2685427.png)
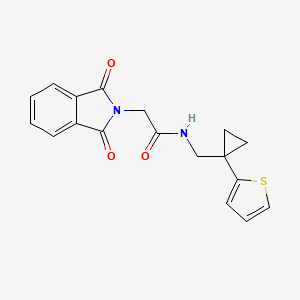
![N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2685432.png)

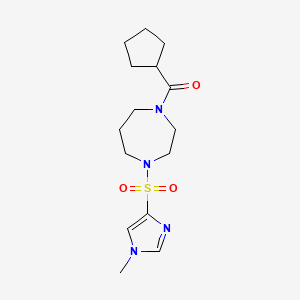

![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)
![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide](/img/structure/B2685442.png)
![N-(2,5-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2685443.png)
![N-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2685444.png)
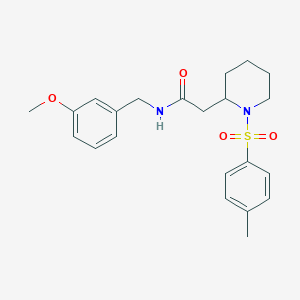
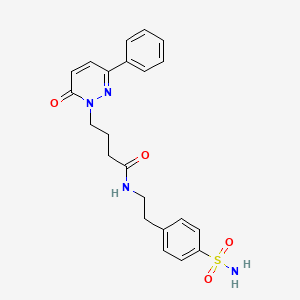
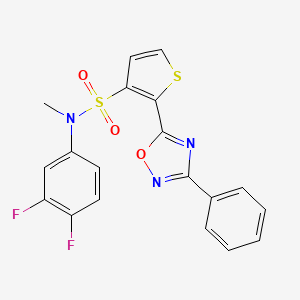
![3,7,9-trimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685448.png)